4-N-methylpyrimidine-4,6-diamine

Description

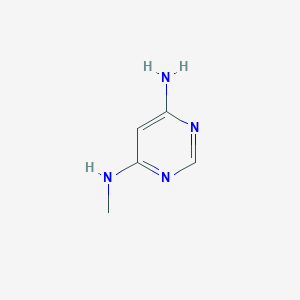

Structure

3D Structure

Properties

IUPAC Name |

4-N-methylpyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-7-5-2-4(6)8-3-9-5/h2-3H,1H3,(H3,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHSQUDSJWIYDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66131-69-9 | |

| Record name | 4-N-methylpyrimidine-4,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4 N Methylpyrimidine 4,6 Diamine and Its Derivatives

Established Synthetic Pathways for Pyrimidine-4,6-diamine Core Systems

The foundational approaches to constructing the pyrimidine-4,6-diamine scaffold primarily rely on condensation reactions and nucleophilic aromatic substitution, methods that have been refined over decades of synthetic exploration.

Condensation Reactions in Pyrimidine (B1678525) Synthesis

The cyclocondensation reaction is a cornerstone of pyrimidine synthesis. This approach typically involves the reaction of a three-carbon component with a compound containing an amidine functionality. For the synthesis of 4,6-diaminopyrimidine (B116622) systems, malononitrile (B47326) and its derivatives are common starting materials, reacting with amidines like guanidine (B92328) or urea (B33335). brieflands.comresearchgate.net The reaction of malononitrile with thiourea (B124793) in absolute ethanol, for example, yields 4,6-diaminopyrimidine-2-thiol, which can then be further functionalized. brieflands.com

Another established condensation strategy involves the reaction of β-dicarbonyl compounds or their equivalents with amidines. For instance, methyl ketones can be converted to their corresponding 3-(dimethylamino)-1-aryl-2-en-1-ones, which then undergo cyclization with guanidine hydrochloride to form the aminopyrimidine ring system. brieflands.com These methods provide a versatile entry into a variety of substituted pyrimidine-4,6-diamine cores.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Pyrimidine Amination

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for introducing amino groups onto the pyrimidine ring, especially when starting from halogenated pyrimidines. The use of 2,4-dichloropyrimidines as precursors is a common strategy. acs.orgmit.edunih.govnovartis.comresearchgate.net The two chlorine atoms at the C2 and C4 positions are susceptible to displacement by nucleophiles, with the C4 position generally being more reactive towards amination. acs.orgnih.gov

The regioselectivity of the amination can be controlled by several factors, including the nature of the amine nucleophile and the reaction conditions. For example, reactions with aliphatic secondary amines and anilines often show a strong preference for substitution at the C4 position. acs.org Interestingly, while aliphatic amines may require a palladium catalyst for high regioselectivity, aromatic amines can achieve high C4 selectivity without a catalyst. acs.org The use of tertiary amine nucleophiles, in contrast, can lead to excellent C2 selectivity. nih.gov This differential reactivity allows for the sequential and controlled introduction of different amino groups, providing access to a wide range of specifically substituted diaminopyrimidines. The synthesis of adamantane-containing 4,6-diaminopyrimidines has also been achieved through SNAr reactions. researchgate.net

Advanced Synthetic Methodologies Applied to 4-N-methylpyrimidine-4,6-diamine

In recent years, the drive for more efficient, selective, and sustainable synthetic methods has led to the application of advanced catalytic systems and energy sources in the synthesis of diaminopyrimidines.

Palladium-Catalyzed Coupling Reactions in Diaminopyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a highly effective method for the formation of carbon-nitrogen bonds in the synthesis of diaminopyrimidines. semanticscholar.orgresearchgate.netwikipedia.org This reaction allows for the coupling of amines with aryl halides or triflates under relatively mild conditions and with high functional group tolerance. wikipedia.org The Buchwald-Hartwig amination has been successfully employed in the synthesis of complex diaminopyrimidine derivatives, including pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. nih.govrsc.org For example, substituted anilines can be coupled with a pivaloyl-protected 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine to generate a library of potential therapeutic agents. nih.gov

| Catalyst System | Substrates | Conditions | Yield | Reference |

| Pd(dba)₂ / DavePhos | 4-amino-6-chloropyrimidine derivative, adamantane-containing amine | K₂CO₃, DMF, 140 °C, 24 h | 40-60% | nih.gov |

| Pd(PPh₃)₄ | 4,6-dichloropyrimidine derivative, amine | Cs₂CO₃, dioxane, 110 °C, 12 h | 76% | researchgate.net |

| Pd catalyst / dialkylbiarylphosphine ligand | di- and trichloropyrimidines, aryl- and heteroarylamines | - | High efficiency | mit.edu |

This table presents a selection of palladium-catalyzed amination reactions for the synthesis of diaminopyrimidine derivatives.

Microwave-Assisted Organic Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.comnih.govtandfonline.comresearchgate.net The synthesis of N-substituted pyrimidines and related heterocyclic systems has benefited greatly from this technology. derpharmachemica.comnih.govtandfonline.com For instance, the three-component condensation of an aldehyde, a substituted urea, and a β-ketoester can be efficiently carried out under solvent-free microwave irradiation to produce dihydropyrimidinones. derpharmachemica.com Microwave irradiation has also been successfully applied to the amination of chloropyrimidines, facilitating the rapid synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov

| Reaction Type | Reactants | Conditions | Key Advantages | Reference |

| Three-component condensation | Aldehyde, Substituted urea, 3-oxobutanamide | AlCl₃, solvent-free, microwave irradiation | Shortened reaction times, high yields | derpharmachemica.com |

| Amination | 4-chloro-pyridopyrimidine, Amine | MeOH, microwave irradiation | Rapid synthesis | nih.gov |

| Cyclocondensation | Ketones, HMDS, formamide | Solvent-free, microwave irradiation | Good yields, simple procedure | researchgate.net |

| Cascade reaction | β-bromovinyl/aryl aldehydes, 6-amino-1,3-dialkyluracils | Pd catalyst, solvent-free, microwave irradiation | Efficient, good yields | rsc.org |

This table highlights various microwave-assisted synthetic protocols for pyrimidine derivatives.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact. asianpubs.orgthieme-connect.comtandfonline.comrsc.org A key focus has been the replacement of hazardous organic solvents with more environmentally benign alternatives, such as water. thieme-connect.comresearchgate.net The use of eco-friendly and reusable catalysts is another important aspect. For example, tannic acid and hydrotalcite have been employed as green catalysts for the synthesis of fused pyrimidines. asianpubs.orgrsc.org

Furthermore, alternative energy sources like ultrasound have been utilized to promote reactions under milder conditions. tandfonline.com Solvent-free reaction conditions, often combined with microwave irradiation or mechanical grinding, represent another significant green chemistry approach, reducing waste and simplifying product isolation. researchgate.netrsc.org These sustainable methodologies not only offer environmental benefits but can also lead to more efficient and cost-effective synthetic processes.

Strategies for Derivatization and Functionalization of this compound

The derivatization of this compound is key to exploring its therapeutic potential. The introduction of various functional groups can significantly alter the molecule's biological activity, and understanding the structure-activity relationships (SAR) is essential for designing potent and selective drug candidates. benthamdirect.comnih.govresearchgate.net

Regioselective functional group interconversions are critical for the targeted synthesis of specific pyrimidine derivatives. rsc.orgnih.govnih.gov The ability to selectively modify one position of the pyrimidine ring over another allows for the fine-tuning of the molecule's properties. For instance, in pyrimidinones, selective O-alkylation can be achieved over N-alkylation by using specific bases and solvents, such as cesium carbonate in DMF, which favors the formation of the O-regioisomer. rsc.orgnih.govnih.gov Conversely, different conditions, like using potassium carbonate, can lead to N-alkylated products. nih.gov

Functional group interconversions are also common in the biosynthesis of modified nucleotides. umich.edu For example, the conversion of carbonyl groups at positions 2 and 4 of the pyrimidine ring into amines has been extensively studied. umich.edu These enzymatic reactions often involve the activation of the carbonyl group before nucleophilic attack. umich.edu Synthetic approaches can mimic these natural strategies to achieve desired functionalizations.

Ring transformations, where the pyrimidine ring is converted into another heterocyclic system like a pyridine, represent another class of functional group interconversions. researchgate.netwur.nlwur.nl These reactions can be induced by nucleophiles and the outcome often depends on the nature of the nucleophile and the substituents on the pyrimidine ring. wur.nlwur.nl

The systematic introduction of various substituents onto the pyrimidine core is a fundamental strategy in medicinal chemistry to establish structure-activity relationships (SAR). benthamdirect.comnih.govresearchgate.netmdpi.com SAR studies help in identifying the key structural features required for a desired biological activity and in optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. benthamdirect.comnih.govresearchgate.net

The position of substituents on the pyrimidine nucleus significantly influences its biological activities. benthamdirect.comnih.govresearchgate.net For example, in the development of Janus kinase (JAK) inhibitors, pyrimidine-4,6-diamine derivatives have been designed and optimized. nih.gov The introduction of specific substituents can lead to compounds with high inhibitory activity and selectivity for a particular JAK isoform. nih.gov

Solid-phase synthesis has emerged as an efficient method for creating libraries of substituted pyrimidine derivatives. researchgate.net This approach allows for the rapid generation of a diverse set of compounds by attaching different building blocks to a resin-bound pyrimidine scaffold. For instance, 2-alkyl-4,6-diaminopyrimidines and 2,4,6-triaminopyrimidines can be synthesized in high yield and purity using this method. researchgate.net

Table 1: Examples of Substituent Effects on the Biological Activity of Pyrimidine Derivatives

| Base Scaffold | Substituent(s) | Position(s) | Observed Biological Activity | Reference |

| Pyrimidine | Various | 2, 4, 5, 6 | Antimicrobial, anticancer, anti-inflammatory, etc. | benthamdirect.comnih.govresearchgate.net |

| Pyrimidine-4,6-diamine | Various | 2, N4, N6 | Janus Kinase (JAK) inhibition | nih.gov |

| Thieno-pyrimidine | Various | Not specified | VEGFR3 inhibition (breast cancer) | mdpi.com |

Purification and Isolation Techniques for Pyrimidine Derivatives

The purification and isolation of pyrimidine derivatives are crucial steps to ensure the purity of the final compounds for biological testing and other applications. Various chromatographic and non-chromatographic techniques are employed for this purpose.

Ion-exchange chromatography is a reliable method for the separation of nucleotides, nucleosides, and pyrimidine bases. researchgate.net This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase. researchgate.net Both cation-exchange and anion-exchange resins can be used depending on the specific compounds being separated. researchgate.net

Hydrophilic interaction chromatography (HILIC) is another effective technique for separating polar compounds like purine (B94841) and pyrimidine bases and nucleosides. nih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent. nih.gov The retention of analytes is influenced by factors such as the percentage of organic solvent, salt concentration, pH, and temperature. nih.gov

For some pyrimidine derivatives, such as 4,6-dichloro pyrimidine, purification can be achieved through a combination of extraction and crystallization. google.com The crude reaction mixture can be extracted with an organic solvent, followed by washing, dehydration, concentration, and finally crystallization to obtain the pure product. google.com

Adsorption techniques using inorganic solids like zeolites, combined with cross-flow filtration, have also been used for the separation and purification of pyrimidine derivatives from aqueous solutions, particularly those obtained from fermentation processes. google.com

In enzymatic synthesis or degradation studies, purification often involves a series of steps including ammonium (B1175870) sulfate (B86663) precipitation, dialysis, and column chromatography (e.g., gel filtration) to isolate the enzyme of interest. jmb.or.kr

Table 2: Common Purification Techniques for Pyrimidine Derivatives

| Technique | Principle of Separation | Typical Analytes | Reference |

| Ion-Exchange Chromatography | Net charge | Nucleotides, nucleosides, pyrimidine bases | researchgate.net |

| Hydrophilic Interaction Chromatography (HILIC) | Hydrophilicity | Purine and pyrimidine bases, nucleosides | nih.gov |

| Extraction and Crystallization | Differential solubility | Small molecule pyrimidine derivatives | google.com |

| Adsorption and Filtration | Adsorption to solid support | Pyrimidine derivatives from aqueous solutions | google.com |

| Ammonium Sulfate Precipitation and Column Chromatography | Protein solubility and size/charge | Enzymes involved in pyrimidine metabolism | jmb.or.kr |

Reactivity and Reaction Mechanism Studies of 4 N Methylpyrimidine 4,6 Diamine

Mechanistic Investigations of Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently π-deficient, which generally makes it susceptible to nucleophilic substitution, particularly when substituted with electron-withdrawing groups. Conversely, electrophilic substitution on the pyrimidine core is typically challenging unless activated by electron-donating groups. beilstein-journals.org

In the context of diamino-substituted pyrimidines, the amino groups act as activating groups, increasing the electron density of the ring and influencing the regioselectivity of substitution reactions. Studies on related diaminopyrimidine systems have shown that the introduction of substituents is highly dependent on the nature of both the incoming group and the existing substituents on the ring. For instance, in the synthesis of substituted 2,4-diamino-pyrimidines, the substitution of a chloro group by anilines is a key step, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov

The mechanism of substitution on the pyrimidine core can be influenced by steric hindrance from the substituents. The presence of a methyl group on one of the amino nitrogens, as in 4-N-methylpyrimidine-4,6-diamine, can modulate the electronic properties and steric environment of the pyrimidine ring, thereby affecting the course of substitution reactions.

Reactivity Profiles at the Amino and N-methylated Positions

The amino and N-methylamino groups of this compound are primary sites of reactivity. The lone pair of electrons on the nitrogen atoms makes them nucleophilic and susceptible to reactions with electrophiles.

The amino group (-NH₂) can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. mdpi.com The N-methylamino group (-NHCH₃) exhibits similar reactivity, although the presence of the methyl group can introduce steric hindrance and alter the nucleophilicity of the nitrogen atom.

Studies on related diaminopyrimidines have shown that selective reactions at one amino group over another can be achieved by carefully controlling reaction conditions. For example, in the synthesis of pyrimido[4,5-d]pyrimidines, the amino groups of 6-amino-1,3-dialkyl-pyrimidine-2,4(1H,3H)-diones react with aldehydes and urea (B33335) under microwave irradiation. rsc.org The relative reactivity of the amino and N-methylamino groups in this compound would be influenced by both electronic and steric factors.

Elucidation of Reaction Kinetics and Thermodynamic Parameters

The rate of substitution reactions on the pyrimidine ring is influenced by the nature of the solvent, the concentration of reactants, and the temperature. For instance, the amination of 2-amino-4-chloro-6-methylpyrimidine (B145687) with dimethylamine (B145610) is significantly affected by solvent polarity, with methanol (B129727) providing optimal conditions for the SNAr reaction.

Thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine the spontaneity and equilibrium position of a reaction. These parameters can be determined experimentally through techniques like calorimetry or computationally using methods such as Density Functional Theory (DFT). For example, DFT calculations have been used to predict the tautomeric equilibrium of amino groups on pyrimidine rings.

Analysis of Electrophilic and Nucleophilic Reactivity Patterns

The electrophilic and nucleophilic character of this compound dictates its behavior in chemical reactions.

Nucleophilic Reactivity: The primary sites for nucleophilic attack are the nitrogen atoms of the amino and N-methylamino groups, due to the presence of lone pairs of electrons. The pyrimidine ring itself, being electron-deficient, is not typically a site for nucleophilic attack unless activated by strong electron-withdrawing groups, which is not the case here. The amino groups can act as nucleophiles in substitution and addition reactions. evitachem.com

The interplay between the electron-donating amino groups and the electron-withdrawing pyrimidine ring creates a nuanced reactivity profile. The specific substitution pattern on the amino groups, as in this compound, can further modulate this reactivity.

Advanced Analytical Characterization of 4 N Methylpyrimidine 4,6 Diamine and Its Analogs

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the molecular-level investigation of 4-N-methylpyrimidine-4,6-diamine. Each technique offers a unique window into the compound's structural features.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would include a singlet or doublet for the N-methyl (N-CH₃) group, distinct signals for the protons on the pyrimidine (B1678525) ring, and broad signals for the amine (NH and NH₂) protons, which can exchange with deuterium (B1214612) oxide (D₂O). In analogs, the chemical shifts of pyrimidine ring protons are observed around δ 6.47 (s, 1H, H5) and 8.35 (s, 1H, H2). nih.gov The signals for amine protons often appear as broad singlets due to quadrupole effects and chemical exchange. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct peaks for the N-methyl carbon, and the carbons of the pyrimidine ring. The chemical shifts provide insight into the electronic environment of each carbon. For example, in 2-phenylpyrimidine-4,6-diamine, the pyrimidine carbons are observed at specific chemical shifts that are influenced by the phenyl and amino substituents. researchgate.net In related pyrimidine-4,6-diol derivatives, the structure is confirmed using ¹³C NMR spectroscopy. journalspress.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish connectivity. COSY identifies proton-proton couplings within the molecule, while HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. For instance, Heteronuclear Multiple Bond Correlation (HMBC) was used to elucidate the structure of the related compound 2-(heptylthio)pyrimidine-4,6-diamine. mdpi.com

Table 1: Representative NMR Data for Pyrimidine-4,6-diamine Analogs

| Technique | Compound Type | Observed Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| ¹H NMR | N-Aryl-2-methylpyrimidine-4,6-diamine derivative | 11.29 (br. s, 1H, NH), 7.14 (s, 2H, Ar-H), 7.04 (s, 1H, thiazole-H), 5.51 (br. s, 1H, NH), 5.14 (s, 1H, pyrimidin-5-yl-H), 3.84 (s, 3H, O-CH₃), 2.76 (br. s, 2H, CH₂), 2.22 (s, 6H, N(CH₃)₂) | mdpi.com |

| ¹³C NMR | 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine (analog precursor) | 167.11, 153.33, 151.19, 137.97, 130.51, 103.34, 102.38 (Aromatic & Thiazole C), 60.94 (4-O-CH₃), 56.18 (3,5-O-CH₃) | mdpi.com |

| 2D NMR (HMBC) | 2-(Heptylthio)pyrimidine-4,6-diamine | Used to unambiguously confirm the S-alkylation site and overall structure. | mdpi.com |

HRMS provides the exact molecular weight of the compound, allowing for the determination of its elemental formula with high confidence. The calculated monoisotopic mass for the parent compound, C₅H₈N₄, is 124.15 g/mol . sigmaaldrich.com In studies of analogs, HRMS is used to confirm the identity of synthesized products. For example, the HRMS (ESI-TOF) m/z for C₂₅H₃₆N₇O₃S [M+H]⁺ was calculated as 514.2600 and found to be 514.2597. mdpi.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is a unique fingerprint that can help identify the compound and its structural motifs. Studies on related nitrogen-containing heterocycles using isotope labeling have been crucial in identifying the atomic composition of key fragments. foi.se

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule's functional groups.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands are expected for N-H stretching of the primary and secondary amines (typically in the 3500-3300 cm⁻¹ region), C-H stretching of the methyl group and pyrimidine ring (around 3100-2850 cm⁻¹), C=N and C=C stretching vibrations within the pyrimidine ring (1650-1450 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹). researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric, non-polar bonds. The pyrimidine ring breathing modes are often strong in the Raman spectrum. Combined FT-IR and FT-Raman analysis, supported by Density Functional Theory (DFT) calculations, allows for a complete assignment of the fundamental vibrational modes. researchgate.netresearchgate.net For instance, in a similar molecule, 2-phenylpyrimidine-4,6-diamine, the NH₂ stretching and bending deformations were calculated and assigned to specific regions of the spectrum. researchgate.net

Table 2: Typical Vibrational Frequencies for Pyrimidine and Amine Functional Groups

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretching (Amine) | 3500 - 3300 | FT-IR, FT-Raman | nih.gov |

| Aromatic C-H Stretching | 3100 - 3000 | FT-IR, FT-Raman | researchgate.net |

| Aliphatic C-H Stretching (Methyl) | 2960 - 2850 | FT-IR, FT-Raman | vliz.be |

| N-H Bending | 1650 - 1580 | FT-IR | researchgate.net |

| C=C and C=N Ring Stretching | 1600 - 1400 | FT-IR, FT-Raman | researchgate.net |

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, primarily the π → π* and n → π* transitions associated with the pyrimidine ring's conjugated system. The positions and intensities of the absorption maxima are sensitive to the solvent and the nature of substituents on the pyrimidine ring. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the UV-Vis spectrum and help assign the observed electronic transitions. researchgate.netbohrium.com The analysis of a cocrystal of a related pyrimidine derivative showed a low energy band gap, indicating its potential for optoelectronic applications. bohrium.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a compound in the solid state. This technique yields precise information about bond lengths, bond angles, and torsional angles. For pyrimidine-4,6-diamine derivatives, a key feature revealed by crystallography is the pattern of intermolecular hydrogen bonding, which dictates the crystal packing. tandfonline.com The N-H groups of the diamine act as hydrogen bond donors, while the ring nitrogen atoms can act as acceptors. tandfonline.com

In cases where suitable single crystals cannot be grown, X-ray Powder Diffraction (XRPD) is used to characterize the crystalline form of a bulk sample. Different crystalline forms, or polymorphs, can have different physical properties. XRPD patterns are unique to each crystalline form and are characterized by a series of peaks at specific 2θ angles. google.comgoogle.com

Table 3: Example Crystallographic Data for a Pyrimidine Derivative

| Parameter | Observation | Reference |

|---|---|---|

| Crystal System | Orthorhombic | bohrium.com |

| Space Group | Pnma | bohrium.com |

| Key Interactions | Intermolecular hydrogen bonding dominates crystal packing. | bohrium.comtandfonline.com |

| XRPD Characteristic Peaks (2θ) | 5.4°, 7.8°, 8.7°, 11.1°, 12.2°, 13.6°, 14.1° for a crystalline form of a complex analog. | google.com |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. internationaljournalcorner.com

Column Chromatography: This is the standard method for the purification of synthesized pyrimidine derivatives. Silica (B1680970) gel is a common stationary phase, and the mobile phase is a mixture of solvents, such as ethyl acetate (B1210297) and hexane, or methanol (B129727) and dichloromethane, chosen to achieve optimal separation. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound. By comparing the peak area of the main compound to the areas of any impurity peaks, a precise purity value can be calculated. It is frequently reported that pyrimidine derivatives are purified to >98% or >99% purity as determined by HPLC. google.commdpi.com The choice of column (e.g., C18, Phenyl), mobile phase, and detector (e.g., UV) is critical for developing a robust analytical method. mdpi.com

Table 4: Summary of Chromatographic Methods and Applications

| Method | Application | Typical Conditions | Reference |

|---|---|---|---|

| TLC | Reaction Monitoring | Silica gel plates, visualization with UV light. | internationaljournalcorner.com |

| Column Chromatography | Purification | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients. | mdpi.com |

| HPLC | Purity Assessment & Quantitative Analysis | Column: Zorbax SB-Phenyl; Mobile Phase: Water/Acetonitrile gradient with TFA; UV detection. | mdpi.com |

| LC-MS | Analysis & Identification | Combines the separation power of HPLC with the detection power of mass spectrometry. | internationaljournalcorner.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pyrimidine derivatives due to its high resolution and sensitivity. researchgate.netwikipedia.org It is extensively used to separate, identify, and quantify components in a mixture. wikipedia.org For pyrimidine-containing substances, HPLC with UV and mass spectrometry (MS) detection is a priority method for determining impurities and ensuring the purity of active pharmaceutical ingredients (APIs). rjptonline.org

Reversed-phase HPLC is the most common mode used for the analysis of pyrimidine derivatives. researchgate.net This technique typically employs a nonpolar stationary phase, such as C8 or C18 silica gel, and a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analytes between the two phases. wikipedia.org

A typical HPLC method for the analysis of a pyrimidine derivative, such as 2,4-diamino-6-hydroxypyrimidine (B22253), involves the use of a hydrophilic chromatographic column to retain the highly polar compound. google.com Gradient elution with a mobile phase consisting of a buffer and an organic modifier, like methanol or acetonitrile, is often employed to achieve optimal separation. google.commdpi.com For instance, a method for 2,4-diamino-6-hydroxypyrimidine utilizes a mobile phase of 0.05% (v/v) H3PO4 in water and methanol, with a gradient elution program. google.com The detection is commonly performed using a Diode Array Detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths. google.com

The purity of pyrimidine derivatives is a critical parameter. For some newly synthesized thiazole–pyrimidine derivatives, HPLC analysis has confirmed purities of ≥95%. mdpi.com The validation of HPLC methods is essential to ensure their accuracy, precision, and reliability for their intended purpose. rjptonline.org

Table 1: HPLC Parameters for Analysis of Pyrimidine Derivatives

| Parameter | 2,4-diamino-6-hydroxypyrimidine google.com | Thiazole-Pyrimidine Derivatives mdpi.com | Minoxidil (a pyrimidine derivative) researchgate.net |

| Chromatograph | Thermo Ultimate 3000 | Agilent 1100 | Not Specified |

| Column | YMC-Pack ODS-AQ, 150 × 4.6mm, 3 μm | YMC-Triart C18, 150 × 2.0 mm, S-5 μm | Microbondapak C18, 150 x 4.6 mm |

| Mobile Phase | A: 0.05% (v/v) H3PO4 in H2O, B: MeOH | A: 0.1% TFA in water, B: 0.1% TFA in ACN | 0.01 M NaH2PO4 buffer & ACN (60:40) with 2.5 mM SDS, pH 3.5 |

| Elution | Gradient | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1 mL/min |

| Column Temp. | 35 ℃ | Not Specified | 50 °C |

| Detector | DAD | Not Specified | UV at 281 nm |

| Injection Vol. | 1 μL | Not Specified | Not Specified |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful analytical technique used for the separation and analysis of volatile and thermally stable compounds. researchgate.net For many pyrimidine derivatives, which can be non-volatile, derivatization is often required to increase their volatility and thermal stability for GC analysis. researchgate.net

Common derivatization reagents for pyrimidines include silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net For instance, the analysis of fungicides ethirimol (B33103) and dimethirimol, which are hydroxy pyrimidine compounds, is performed by GC after their conversion into volatile trimethylsilyl (B98337) ethers. rsc.org The separation is typically carried out on a packed column with a silicone-based stationary phase, and flame-ionization detection (FID) is commonly used. rsc.org

GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it a valuable tool for the analysis of complex mixtures and the identification of unknown compounds. iu.edu This technique has been used for the semiquantitative analysis of pyrimidines and triazines formed under simulated prebiotic conditions. researchgate.net The identification of analytes is achieved by comparing their mass spectra with those of authentic standards. nemi.gov

Table 2: GC Parameters for Analysis of Pyrimidine Derivatives

| Parameter | Substituted Pyrimidine Pesticides rsc.org | Purines and Pyrimidines researchgate.net | Semivolatile Organic Compounds (General Method) nemi.gov |

| Technique | GC-FID | GC-FID | GC-MS |

| Column | 10% silicone elastomer E301 on 100-120 mesh Celite | HP-5 (30 m × 0.32 mm id, 0.25 µm film) | Narrow-bore fused-silica capillary column |

| Derivatization | Trimethylsilylation for hydroxy compounds | Ethyl chloroformate | Not always required |

| Detection | Flame-Ionization Detection (FID) | Flame-Ionization Detection (FID) | Mass Spectrometry (MS) |

| Internal Standard | n-octadecane or n-nonadecane | Not specified | Required for quantitation |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn allows for the verification of its empirical and molecular formula. This is a critical step in the characterization of newly synthesized compounds to confirm their stoichiometry. semanticscholar.org

The process involves the combustion of a small, precisely weighed amount of the sample in an oxygen atmosphere. The resulting combustion products (e.g., CO2, H2O, N2) are then separated and quantified. From these quantities, the percentage of each element in the original sample can be calculated.

For various pyrimidine derivatives, elemental analysis (C, H, N) is routinely performed to confirm that the experimentally found percentages of carbon, hydrogen, and nitrogen are in close agreement with the calculated theoretical values for the proposed chemical structure. semanticscholar.orginternationaljournalcorner.com For example, for a series of N-substituted-2-methylpyrimidine-4,6-diamine derivatives, the calculated and found percentages for C, H, and N were reported to be in good agreement. semanticscholar.org Similarly, for novel 4,6-diamino pyrimidine derivatives synthesized via a palladium-catalyzed reaction, elemental analysis was used to confirm their composition. internationaljournalcorner.com

The Job's method of continuous variation, which utilizes UV-vis spectroscopy, can also be employed to determine the stoichiometric coefficients of metal-ligand complexes involving pyrimidine derivatives. nih.gov This method involves monitoring the absorbance of solutions containing varying mole fractions of the metal and the ligand to determine the ratio at which the complex formation is maximal. nih.gov

Table 3: Elemental Analysis Data for Representative Pyrimidine Analogs

| Compound | Formula | Calculated (%) | Found (%) | Reference |

| 4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile | C7H9N5 | C, 51.52; H, 5.56; N, 42.92 | C, 51.49; H, 5.55; N, 42.95 | semanticscholar.org |

| 5-(4,5-Dihydro-1H-imidazol-2-yl)-N-ethyl-2-methylpyrimidine-4,6-diamine | C10H16N6 | C, 54.53; H, 7.32; N, 38.15 | C, 54.55; H, 7.29; N, 38.19 | semanticscholar.org |

| N-Butyl-5-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidine-4,6-diamine | C12H20N6 | C, 58.04; H, 8.12; N, 33.84 | C, 58.06; H, 8.15; N, 33.81 | semanticscholar.org |

| A 4,6-diamino pyrimidine derivative | C16H14N6O2 | C, 59.62; H, 4.38; N, 26.07 | C, 59.65; H, 4.41; N, 26.04 | internationaljournalcorner.com |

| A 4,6-diamino pyrimidine derivative | C18H17N5O3 | C, 61.53; H, 4.88; N, 19.93 | C, 61.51; H, 4.85; N, 19.96 | internationaljournalcorner.com |

Computational Chemistry and Molecular Modeling of 4 N Methylpyrimidine 4,6 Diamine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and a host of chemical descriptors for pyrimidine-based compounds.

The electronic properties of pyrimidine (B1678525) derivatives are fundamental to their reactivity and intermolecular interactions. DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed to determine these characteristics. researchgate.netacs.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Table 1: Representative Quantum Chemical Descriptors for a Pyrimidine Derivative Calculated for a substituted aminopyrimidine derivative using DFT/B3LYP/6-31G.

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -5.92 |

| LUMO Energy | -0.90 |

| Energy Gap (ΔE) | 5.02 |

| Ionization Potential (I) | 5.92 |

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations, visualizing the charge distribution on the molecule's surface. These maps use a color scale to indicate regions of varying electrostatic potential, where red typically signifies electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.gov For pyrimidine diamines, MEP maps reveal negative potential around the pyrimidine ring nitrogens and the exocyclic amino groups, highlighting these as primary sites for hydrogen bonding and interactions with biological targets like protein residues. nih.govresearchgate.net

DFT calculations are also used to predict spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds. Theoretical vibrational (infrared) spectra can be computed by calculating the harmonic vibrational frequencies. These predicted frequencies for a molecule like 4-N-methylpyrimidine-4,6-diamine are expected to show characteristic bands corresponding to N-H stretching vibrations (typically 3300-3500 cm⁻¹), C-H stretching of the methyl group (around 2900-3000 cm⁻¹), C=N and C=C stretching vibrations within the pyrimidine ring (1500-1650 cm⁻¹), and NH₂ scissoring or bending vibrations (around 1600 cm⁻¹). researchgate.netnih.gov Comparing these theoretical spectra with experimental FT-IR data allows for precise assignment of vibrational modes. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted theoretically. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. mdpi.com For this compound, ¹H NMR predictions would estimate the chemical shifts for the methyl protons (N-CH₃), the amine protons (-NH₂), and the pyrimidine ring protons. The N-methyl protons are typically expected in the 2.5-3.5 ppm range, while the ring protons would appear further downfield, influenced by the electronic environment of the heterocyclic ring. libretexts.org ¹³C NMR chemical shifts for the ring carbons and the methyl carbon can also be calculated, providing a complete theoretical dataset for structural elucidation. mdpi.com These theoretical calculations are invaluable for distinguishing between isomers and understanding substituent effects on the electronic structure. bohrium.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics and intermolecular interactions that is not accessible through static computational methods.

Even small molecules like this compound possess conformational flexibility that can be critical to their biological function. MD simulations in an explicit solvent environment (e.g., water) can reveal the preferred conformations and the energy barriers between them. nih.gov Key flexible points in this molecule include the rotation of the N-methyl group and potential puckering or tautomeric shifts in the diamino-pyrimidine system. A computational study on a related 4-(2'-furyl)-2-(methylamino)pyrimidine showed that the C2-amino bond has considerable sp² character, leading to hindered rotation that could be observed on the NMR timescale. researchgate.net MD simulations can track dihedral angles and intramolecular distances over nanoseconds to map the conformational landscape and identify the most stable and populated conformational states in solution. nih.gov

In the context of drug design, MD simulations are essential for studying how a ligand like this compound or its derivatives interact with a target protein. nih.gov Numerous studies have applied MD simulations to pyrimidine-diamine scaffolds to understand their inhibitory mechanisms. For example, MD simulations of pyrimidine-4,6-diamine derivatives targeting FMS-like tyrosine kinase-3 (FLT3) revealed critical hydrogen bond and hydrophobic interactions within the kinase's active site. nih.gov These simulations, often run for tens or hundreds of nanoseconds, assess the stability of the ligand-protein complex by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over time suggests a stable binding mode.

Further analysis of the MD trajectory can quantify the persistence of specific interactions, such as hydrogen bonds between the ligand's amino groups and key residues in the protein's hinge region, which is a common binding motif for kinase inhibitors. nih.gov For instance, in simulations of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), hydrogen bonds between the pyrimidine and the side chain of a methionine residue (Met793) were found to be crucial for stable binding. irjweb.com

Table 2: Key Protein Interactions for Pyrimidine-Diamine Scaffolds from MD Simulations Based on studies of various pyrimidine-diamine derivatives targeting protein kinases.

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| FLT3 | C694, F830 | Hydrogen Bond, Hydrophobic | nih.gov |

| EHMT2 | - | Hydrogen Bond, Hydrophobic |

These simulations can also reveal how the binding of a ligand induces conformational changes in the protein, such as the movement of flexible loops (e.g., the P-loop) near the active site, which can either accommodate the ligand or lock it in place. irjweb.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized molecules.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods build a model by correlating the biological activity of a set of aligned molecules with their 3D steric and electrostatic fields. A 3D-QSAR study was performed on a series of 40 pyrimidine-4,6-diamine-based compounds as FLT3 inhibitors. nih.gov The resulting models showed strong predictive power, with high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²). nih.gov

Table 3: Statistical Results of a 3D-QSAR (CoMFA/CoMSIA) Study on Pyrimidine-4,6-Diamine Derivatives

| Model | q² (Cross-validated r²) | r² (Non-validated r²) | Standard Error of Estimate (SEE) | F-value |

|---|---|---|---|---|

| CoMFA | 0.735 | 0.956 | 0.252 | 163.557 |

The contour maps generated from these models provide a visual guide for drug design. For example, the CoMFA steric map might show a green region near a particular position on the pyrimidine scaffold, indicating that bulkier substituents there would increase activity, while a yellow region would suggest that bulky groups are detrimental. Similarly, electrostatic maps might highlight areas where electropositive or electronegative groups would be beneficial. nih.gov

Other QSAR studies on diaminopyrimidines have identified physicochemical properties like lipophilicity (logP) as key drivers of activity. In an analysis of anti-malarial 2,4-diamino-pyrimidines, QSAR models indicated that increased lipophilicity correlated with improved potency, although it could also lead to issues with solubility and permeability. nih.gov These findings provide a comprehensive framework for optimizing the pyrimidine-diamine scaffold for various therapeutic targets.

Development and Validation of Predictive Models for Biological Activity

Predictive models, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) models, are crucial for understanding how the structural features of this compound derivatives influence their biological activity. These models are developed using a dataset of compounds with known activities and then validated to ensure their predictive power.

A study on pyrimidine-4,6-diamine-based compounds as FMS-like tyrosine kinase-3 (FLT3) inhibitors developed robust 3D-QSAR models, namely Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com These models were built using a dataset of 40 compounds with a wide range of inhibitory activities. mdpi.com The statistical validity of these models is paramount and is assessed through various parameters. For instance, the CoMFA model demonstrated a high cross-validated correlation coefficient (q²) of 0.802 and a non-cross-validated correlation coefficient (r²) of 0.983, indicating a strong correlation between the predicted and actual activities. mdpi.com Similarly, the CoMSIA model also showed good statistical significance with a q² of 0.725 and an r² of 0.965. mdpi.com

The predictive power of these models is further scrutinized through external validation, which assesses their ability to predict the activity of compounds not included in the training set. The developed CoMFA and CoMSIA models exhibited reasonable external predictive power, making them valuable tools for designing new, more potent inhibitors. mdpi.com The contour maps generated from these models provide a visual representation of the structure-activity relationship, highlighting regions where chemical modifications would be favorable or unfavorable for inhibitory activity. mdpi.com

Table 1: Statistical Parameters of 3D-QSAR Models for Pyrimidine-4,6-diamine Derivatives

| Model | q² | r² | QF3² |

| CoMFA | 0.802 | 0.983 | 0.698 |

| CoMSIA | 0.725 | 0.965 | 0.668 |

Pharmacophore Modeling for Identification of Key Binding Features

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This approach is instrumental in virtual screening and the design of new ligands.

For derivatives of pyrimidine-4,6-diamine, pharmacophore models can be generated based on the structure of the target protein's active site or from a set of known active ligands. medsci.org These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. medsci.org In the case of FMS-like tyrosine kinase-3 (FLT3) inhibitors, the key binding features would include interactions with critical residues in the active site. mdpi.com

The validation of a pharmacophore model is crucial and is often performed by screening a database of known active and inactive compounds. A reliable model should be able to distinguish between these two groups with high accuracy. Once validated, the pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the desired features and are therefore likely to be active. medsci.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. uneb.br It is widely used to understand the binding mechanisms of drug candidates and to estimate their binding affinity.

Prediction of Ligand-Protein Binding Modes and Orientations

For this compound derivatives, molecular docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets. For instance, in the context of FLT3 inhibition, docking studies revealed that pyrimidine-4,6-diamine-based compounds bind to the hydrophobic active site, forming crucial interactions with specific amino acid residues. mdpi.com Key residues identified as critical for binding include K644, C694, F691, E692, N701, D829, and F830. mdpi.com The pyrimidine core of the ligands often forms hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. mdpi.com

Similarly, in studies targeting euchromatin histone lysine (B10760008) methyl transferase (EHMT2), docking was used to screen a library of compounds structurally similar to known inhibitors. nih.gov The results identified promising candidates and predicted their binding poses within the EHMT2 binding pocket, highlighting key hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net

Estimation of Binding Affinities and Interaction Energies

Molecular docking programs employ scoring functions to estimate the binding affinity between a ligand and a protein. These scores provide a relative ranking of different ligands and can be used to prioritize compounds for further experimental testing. For pyrimidine-4,6-diamine derivatives targeting FLT3, docking studies have estimated binding energies, with more active compounds generally showing lower (more favorable) binding energy values. mdpi.com For example, the estimated binding energies for a set of these compounds ranged from -9.68 kcal/mol to -11.68 kcal/mol. mdpi.com

It is important to note that while docking scores are useful for ranking, they are often not sufficient for accurately predicting absolute binding affinities. nih.gov Therefore, more rigorous methods like free energy calculations are often employed for more precise estimations.

Free Energy Calculations (e.g., Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), Linear Interaction Energy (LIE))

Free energy calculations provide a more accurate estimation of ligand-binding affinities compared to docking scores by incorporating the effects of solvent and entropy. nih.govnih.gov These methods are computationally more intensive but offer valuable insights into the thermodynamics of ligand binding.

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods are popular end-point free energy calculation techniques. nih.gov These methods have been applied to pyrimidine-4,6-diamine-based inhibitors to provide a deeper understanding of their binding affinities. mdpi.com By analyzing the individual energy components, researchers can identify the key driving forces for binding, such as electrostatic and van der Waals interactions. nih.gov

Linear Interaction Energy (LIE) is another method used to estimate binding free energies. nih.gov Both MM/PBSA and LIE have been utilized in studies of pyrimidine-4,6-diamine derivatives, providing critical information on the stability and binding affinity of docked compounds. mdpi.com These calculations have also been used to assess the impact of mutations in the target protein on ligand binding. For example, in the study of FLT3 inhibitors, MD simulations coupled with free energy calculations suggested that a mutation in the gatekeeper residue F691 led to a lower binding affinity for the ligand. mdpi.com

Table 2: Estimated Binding Energies from Docking Studies of Pyrimidine-4,6-diamine Derivatives against FLT3

| Compound | Binding Energy (kcal/mol) |

| M01 | -11.31 |

| M03 | -11.68 |

| M17 | -9.88 |

| M20 | -10.54 |

| M24 | -9.68 |

| M34 | -10.09 |

Retrosynthetic Analysis for Computer-Aided Synthetic Route Design

Computational tools are increasingly being used to assist in the design of efficient synthetic routes for novel compounds. Retrosynthetic analysis, a technique where a target molecule is broken down into simpler precursors, can be aided by computational algorithms.

For this compound and its derivatives, computer-aided synthetic route design can help identify optimal synthetic pathways, predict potential side reactions, and suggest suitable starting materials and reagents. While specific computational retrosynthesis studies on this compound are not extensively detailed in the provided context, the general principles of chemical synthesis of pyrimidine derivatives are well-established. The synthesis of related 4,6-diaminopyrimidine (B116622) derivatives often involves the reaction of a dichloropyrimidine with appropriate amines. mdpi.cominternationaljournalcorner.com For instance, the synthesis of N-substituted pyrimidine-4,6-diamines can be achieved through palladium-catalyzed amination reactions. mdpi.com Computational tools can help in optimizing the reaction conditions, such as the choice of catalyst, ligand, and base, to improve the yield and purity of the final product.

In Vitro Biological Studies and Mechanistic Insights of 4 N Methylpyrimidine 4,6 Diamine Derivatives

Broad Spectrum Biological Significance of Pyrimidine (B1678525) Scaffolds in Drug Discovery

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.net This six-membered aromatic heterocycle, containing two nitrogen atoms, is a fundamental component of life, most notably as a building block of nucleic acids (cytosine, thymine, and uracil). nih.govgsconlinepress.com Its unique physicochemical properties, including the ability to act as a bioisostere for phenyl groups and form multiple hydrogen bonds, allow it to interact effectively with a wide variety of biological targets. researchgate.net

This inherent versatility has led to the development of pyrimidine-based drugs with a vast spectrum of pharmacological activities. These include anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and antihypertensive applications. researchgate.netgsconlinepress.comfrontiersin.org The synthetic accessibility and the ease with which the pyrimidine skeleton can be modified at its various positions allow chemists to generate extensive libraries of derivatives, facilitating the exploration of structure-activity relationships and the optimization of lead compounds for different therapeutic needs. gsconlinepress.comfrontiersin.org Consequently, the pyrimidine framework continues to be a subject of intense interest for the discovery of novel drugs targeting a range of diseases. nih.govbohrium.com

Enzyme Inhibition Studies and Target Identification (In Vitro)

Derivatives of pyrimidine-4,6-diamine have been synthesized and evaluated as inhibitors of several key enzyme families implicated in disease, particularly in cancer and inflammation.

Kinase Inhibition (e.g., FLT3, JAK3, MARK4, COX-1/COX-2)

Kinases are a major class of enzymes targeted in modern drug discovery. Several pyrimidine-diamine derivatives have shown potent inhibitory activity against various kinases.

FMS-like Tyrosine Kinase 3 (FLT3): A series of pyrimidine-4,6-diamine derivatives have been identified as type II-like inhibitors of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia. Computational and biological studies have explored these compounds, which exhibit a wide range of inhibitory activity, with IC50 values reported from as low as 13.9 nM to over 15,000 nM. nih.gov

Janus Kinase 3 (JAK3): In the realm of autoimmune and inflammatory diseases, selective JAK3 inhibitors are highly sought after. Structure-based design has led to pyrimidine-4,6-diamine derivatives that potently and selectively inhibit JAK3. One notable compound, which is designed to interact with a unique cysteine residue (Cys909) in the kinase, demonstrated an excellent JAK3 inhibitory activity with an IC50 value of 2.1 nM and high selectivity over other JAK family members. encyclopedia.pub

Microtubule Affinity-Regulating Kinase 4 (MARK4): MARK4 is implicated in neurodegenerative disorders like Alzheimer's disease. A series of 4,6-disubstituted pyrimidine derivatives were synthesized and showed inhibitory activity against the MARK4 enzyme, with IC50 values in the micromolar range as determined by ATPase inhibition assays. nih.govgsconlinepress.com

Cyclooxygenase-1/Cyclooxygenase-2 (COX-1/COX-2): COX enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). Research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. Certain pyrimidine derivatives have shown high selectivity for the COX-2 isoform over COX-1, with inhibitory potencies (IC50 values) comparable to the established selective COX-2 inhibitor, meloxicam. researchgate.net

Other Kinases: Beyond the specified examples, pyrimidine-diamine derivatives have shown potent activity against other kinases. For instance, N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were discovered as powerful dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and CDK9. Compound 20a in this series exhibited IC50 values of 0.004 µM and 0.009 µM against CDK2 and CDK9, respectively. nih.gov

Table 1: In Vitro Kinase Inhibition by 4-N-methylpyrimidine-4,6-diamine Derivatives

| Target Kinase | Derivative Type | Reported IC50 Value | Reference |

|---|---|---|---|

| FLT3 | Pyrimidine-4,6-diamine derivative | 13.9 nM - >15,000 nM | nih.gov |

| JAK3 | Pyrimidine-4,6-diamine derivative (Compound 11e) | 2.1 nM | encyclopedia.pub |

| MARK4 | 4,6-Disubstituted pyrimidine derivative | Micromolar (µM) range | nih.govgsconlinepress.com |

| COX-2 | Pyrimidine derivative (L1, L2) | Comparable to Meloxicam | researchgate.net |

| CDK2 | Pyrimidine-2,4-diamine derivative (Compound 20a) | 0.004 µM | nih.gov |

| CDK9 | Pyrimidine-2,4-diamine derivative (Compound 20a) | 0.009 µM | nih.gov |

Inhibition of Other Enzymes (e.g., Dihydrofolate Reductase, Topoisomerases, Dipeptidyl Peptidase-4 (DPP4))

The therapeutic reach of pyrimidine-4,6-diamine derivatives extends to other crucial enzyme targets.

Dihydrofolate Reductase (DHFR): DHFR is a validated target for antimicrobial and anticancer therapies. Derivatives of 2,4-diaminopyrimidine (B92962) are a classic example of DHFR inhibitors. More recent studies have described 6-alkyl-2,4-diaminopyrimidine-based inhibitors of bacterial DHFR from pathogens like Bacillus anthracis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values in the 0.125–8 µg/mL range. frontiersin.org

Topoisomerases: These nuclear enzymes are essential for managing DNA topology and are validated targets for anticancer drugs. sigmaaldrich.com Molecular docking studies have suggested that certain 4,6-substituted pyrimidine derivatives have the potential to inhibit topoisomerase IIα and intercalate with DNA. nih.gov Specifically, studies on 1H-pyrazolo nih.govgsconlinepress.compyrimidines, which are fused pyrimidine systems, have identified them as catalytic inhibitors of human DNA Topoisomerase IIα. acs.org

Dipeptidyl Peptidase-4 (DPP4): DPP4 inhibitors are a class of oral antidiabetic agents. nih.govmdpi.com While the most well-known DPP4 inhibitors belong to other chemical classes, the potential for pyrimidine-based compounds has been explored. A patent has described 4,5-diaminopyrimidine (B145471) derivatives as DPP-4 inhibitors. google.com Furthermore, studies on quinazoline (B50416) derivatives, which contain a fused pyrimidine ring, have reported DPP4 inhibitory activity with IC50 values in the micromolar range (e.g., compound 9i with IC50 = 9.25 µM). nih.gov

Cellular Assays for Antiproliferative Activities (In Vitro)

The enzyme-inhibiting activities of this compound derivatives often translate into potent effects at the cellular level, particularly in the context of cancer.

Cytotoxic Effects and Potency against Specific Cancer Cell Lines (e.g., adenocarcinoma, breast, lung, leukemia)

Numerous in vitro studies have demonstrated the cytotoxic and antiproliferative effects of pyrimidine-4,6-diamine derivatives against a wide panel of human cancer cell lines.

Adenocarcinoma: Derivatives have shown significant activity against various adenocarcinoma cell lines. For instance, a pyrimidine-5-carbonitrile derivative (11b ) was potent against HCT-116 colorectal carcinoma cells with an IC50 of 3.37 µM. gsconlinepress.com Another derivative, a pyrimidine-sulfonamide hybrid, was highly active against KKU-100 cholangiocarcinoma cells with an IC50 of 1.3 µM. nih.gov Thieno[2,3-d]pyrimidine derivatives have also shown high potency against breast adenocarcinoma (MCF-7). mdpi.com

Breast Cancer: Multiple pyrimidine derivatives have been evaluated against breast cancer cell lines. Thieno[2,3-d]pyrimidine derivatives have demonstrated exceptional potency, with IC50 values as low as 0.013 µM and 0.023 µM against the MCF-7 cell line. mdpi.com Pyrimidine-sulfonamide hybrids have also shown activity against the triple-negative MDA-MB-231 cell line with IC50 values around 1.41 µM. nih.gov

Lung Cancer: Non-small cell lung cancer (NSCLC) is a key target. A 4,6-disubstituted pyrimidine derivative, Yfq07 , showed strong antiproliferative activity against several NSCLC cell lines, including H1975 and PC-9. researchgate.net Another pyrimidine-5-carbonitrile derivative displayed an IC50 of 2.4 µM against the A549 lung cancer cell line. gsconlinepress.com

Leukemia: The cytotoxic effects of these compounds extend to hematological malignancies. Synthesized pyrimidine derivatives have been tested against human leukemic lymphoblast (CCRF-CEM) and human monocytic leukemia (THP-1) cell lines, showing inhibitory activity on their proliferation. nih.gov

Table 2: In Vitro Antiproliferative Activity of Pyrimidine-4,6-Diamine Derivatives

| Cancer Type | Cell Line | Derivative Type | Reported Potency (IC50/GI50) | Reference |

|---|---|---|---|---|

| Colorectal Adenocarcinoma | HCT-116 | Pyrimidine-5-carbonitrile | 3.37 µM | gsconlinepress.com |

| Cholangiocarcinoma | KKU-100 | Pyrimidine-sulfonamide hybrid | 1.3 µM | nih.gov |

| Breast Cancer | MCF-7 | Thieno[2,3-d]pyrimidine | 0.013 µM | mdpi.com |

| Breast Cancer | MDA-MB-231 | Pyrimidine-sulfonamide hybrid | 1.41 µM | nih.gov |

| Lung Cancer | A549 | Pyrimidine-5-carbonitrile | 2.4 µM | gsconlinepress.com |

| Lung Cancer | PC-9 | 4,6-Disubstituted pyrimidine | Strong Activity | researchgate.net |

| Leukemia | CCRF-CEM | 4,6-Substituted pyrimidine | Inhibitory Activity | nih.gov |

Investigations into Cellular Mechanisms of Action (e.g., apoptosis induction, cell cycle arrest)

To understand the basis of their antiproliferative effects, studies have investigated the specific cellular pathways modulated by these pyrimidine derivatives. The primary mechanisms identified are the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle.

Apoptosis Induction: Many active pyrimidine derivatives exert their cytotoxic effects by triggering apoptosis in cancer cells. For example, the potent 4,6-disubstituted pyrimidine derivative Yfq07 was found to have a strong pro-apoptotic effect. researchgate.net Other studies have shown that certain pyrimidine-sulfonamide hybrids can induce late-stage apoptosis and necrotic cell death. nih.gov The mechanism often involves the activation of key executioner proteins, such as caspases. Some 1H-pyrazolo[3,4-d]pyrimidine derivatives were found to significantly activate caspase 3/7 in liver cancer cells. gsconlinepress.com

Antimicrobial Activity Evaluations (In Vitro)

Derivatives of the pyrimidine core have demonstrated a broad spectrum of antimicrobial activities, indicating their potential as lead compounds for the development of new anti-infective agents. gsconlinepress.comscientifictemper.comresearchgate.netresearchgate.net

Numerous studies have highlighted the antibacterial potential of pyrimidine derivatives against a range of both Gram-positive and Gram-negative bacteria. For instance, certain 2,4-diamino-5-benzylpyrimidine analogues have shown broad-spectrum antibacterial activity. nih.gov One such derivative, N4-[5-(3-bromophenyl)thiophene-2-yl]methyl)-N2-isobutylpyrimidine-2,4-diamine, was identified as having potent antibacterial properties. gsconlinepress.com

In a study focused on novel thieno[2,3-d]pyrimidines, one compound demonstrated strong antibacterial activity against all tested bacterial strains. gsconlinepress.com Similarly, newly synthesized pyrimidine derivatives have shown significant antibacterial activity in vitro. researchgate.net The development of N2,N4-disubstituted pyrimidine-2,4-diamine derivatives has also yielded compounds with broad-spectrum antibacterial activity. google.com

A series of 2-amino-4-(4′-chlorophenyl)-6-(substituted)-pyrimidines were synthesized and evaluated for their in vitro antibacterial activity, with one derivative showing the highest activity against E. coli, Salmonella (Gram-negative), Bacillus pumilus, and Micrococcus (Gram-positive). nih.gov Furthermore, some substituted pyrimidines containing a benzofuran (B130515) moiety have demonstrated activity against Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov

To provide a clearer picture of the antibacterial efficacy, the following interactive table summarizes the activity of selected pyrimidine derivatives against various bacterial strains.

| Derivative Type | Bacterial Strain | Activity Level | Reference |

| 2,4-Diamino-5-benzylpyrimidines | Broad Spectrum | Significant | nih.gov |

| Thieno[2,3-d]pyrimidines | Various Strains | Strong | gsconlinepress.com |

| N2,N4-disubstituted pyrimidine-2,4-diamines | Broad Spectrum | Significant | google.com |

| 2-Amino-4-(4′-chlorophenyl)-6-(substituted)-pyrimidines | E. coli, Salmonella, B. pumilus, Micrococcus | High | nih.gov |

| Benzofuran-substituted pyrimidines | P. aeruginosa, S. aureus | Active | nih.gov |

The antifungal properties of pyrimidine derivatives have been extensively investigated, with many compounds showing promising activity against various human pathogenic fungi. nih.govresearchgate.net For example, a series of pyrimidine derivatives containing an amide moiety were synthesized and tested for their in vitro fungicidal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.orgnih.govbohrium.com One compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, exhibited excellent antifungal activity against Phomopsis sp. with an EC50 value of 10.5 μg/ml, which was superior to the standard drug Pyrimethanil. frontiersin.orgnih.govbohrium.com

Other studies have shown that certain pyrimidine derivatives possess highly significant in vitro antifungal activity against human pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. researchgate.net Some synthesized pyrimidines have demonstrated significant antifungal activity, which is expected to inspire further research in this area. researchgate.net Additionally, substituted pyrimidines containing benzofuran have shown activity against C. albicans. nih.gov

The following table provides a summary of the antifungal activity of various pyrimidine derivatives.

| Derivative Type | Fungal Strain | Activity Level | Reference |

| Amide-containing pyrimidines | Phomopsis sp. | Excellent (EC50 = 10.5 μg/ml) | frontiersin.orgnih.govbohrium.com |

| Various substituted pyrimidines | C. albicans, C. neoformans, A. fumigatus | Highly Significant | researchgate.net |

| Benzofuran-substituted pyrimidines | C. albicans | Active | nih.gov |

| General pyrimidine derivatives | Various pathogenic fungi | Significant | researchgate.net |

The antiviral potential of pyrimidine derivatives has been a significant area of research, with studies demonstrating efficacy against a variety of viral pathogens. researchgate.net Notably, derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.govmdpi.com In one study, substituted (o,o-difluorophenyl)-linked-pyrimidines showed single-digit nanomolar activities against wild-type HIV-1. nih.gov Specifically, compounds with an amino group at the C-6 position of the pyrimidine ring were found to be particularly potent. nih.gov

Furthermore, 2,4-diamino-5-cyano-6-pyrimidine hybrids have demonstrated significant in vitro activity against cytomegalovirus, herpes simplex virus type-1 and 2, and vaccinia viruses, with inhibitory values in the low micromolar range. mdpi.com While a series of new pyrimidine analogues were evaluated for their activity against HIV and Hepatitis C Virus (HCV), none of the tested compounds showed significant inhibition of HIV-1 and HIV-2 replication in cell culture. researchgate.net

A summary of the antiviral activities of these derivatives is presented in the table below.

| Derivative Type | Viral Pathogen | Mechanism/Activity | Reference |

| (o,o-difluorophenyl)-linked-pyrimidines | HIV-1 | NNRTI, nanomolar activity | nih.gov |

| 2,4-diamino-5-cyano-6-pyrimidine hybrids | Cytomegalovirus, Herpes Simplex Virus 1 & 2, Vaccinia | Micromolar inhibition | mdpi.com |

| General pyrimidine derivatives | HIV | Antiviral activity | researchgate.net |

In Vitro Immunomodulatory and Anti-inflammatory Potentials

Pyrimidine derivatives have demonstrated significant potential as immunomodulatory and anti-inflammatory agents. gsconlinepress.comrjptonline.org These compounds have been shown to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. nih.govnih.govbohrium.comrsc.org

Several studies have reported on pyrimidine derivatives as selective COX-2 inhibitors. nih.govnih.govbohrium.com For instance, certain newly synthesized pyrimidine derivatives showed high selectivity towards COX-2, with some outperforming the standard drug piroxicam. nih.govmdpi.com These compounds also demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 cell growth, indicating their anti-inflammatory properties. nih.govnih.gov

The immunomodulatory effects of pyrimidine derivatives have also been investigated. One study on pyrimidine-5-carbonitrile derivatives showed that a selected compound significantly decreased the levels of the pro-inflammatory factors TNF-α and IL-6. rsc.org Specifically, the compound exhibited a 70.22% inhibition of TNF-α and up to 84.46% inhibition of IL-6. rsc.org Other research has also highlighted the anti-inflammatory characteristics of pyrimidine derivatives through the inhibition of leucocyte function. gsconlinepress.com

The table below summarizes the in vitro immunomodulatory and anti-inflammatory activities of pyrimidine derivatives.

| Derivative Type | Target/Assay | Effect | Reference |

| General pyrimidine derivatives | COX-2 | Selective inhibition | nih.govnih.govbohrium.com |

| Pyrimidine-5-carbonitrile derivatives | TNF-α, IL-6 | Significant inhibition | rsc.org |

| Pyrrolo[2,3-d]pyrimidines | COX-2 | Significant inhibition | rsc.org |

| General pyrimidine derivatives | Leucocyte function | Inhibition | gsconlinepress.com |

Nucleic Acid Interactions (In Vitro)

The interaction of small molecules with nucleic acids is a critical mechanism for the therapeutic action of many drugs. Pyrimidine derivatives have been studied for their ability to bind to DNA, a property that can be exploited for anticancer and antimicrobial therapies. aip.org

Research has shown that pyrimidine derivatives can interact with DNA through various modes, including groove binding and intercalation. mdpi.com For example, newly synthesized steroidal pyrimidines were found to bind to DNA primarily through electrostatic and hydrophobic interactions, with one compound showing a higher binding affinity. nih.gov Molecular docking studies suggested that the steroidal pyrimidine moiety intercalates in the minor groove of DNA. nih.gov

In another study, hybrid 4,6-dihydrazone pyrimidine derivatives were shown to bind with DNA via groove binding and partial intercalation. mdpi.com The interaction of 4',6-diamidino-2-phenylindole, a compound with a structural resemblance to diaminopyrimidines, with synthetic DNA duplexes has been well-documented, showing a preference for AT-rich regions and binding in the minor groove. nih.gov The binding of steroid diamines to poly(dA-dT) has also been shown to cause unstacking of base pairs and partial insertion of the drug. nih.gov

The following table outlines the DNA binding properties of pyrimidine-related compounds.

| Compound Type | DNA Interaction Mode | Key Findings | Reference |

| Steroidal pyrimidines | Electrostatic, hydrophobic, minor groove intercalation | Concentration-dependent cleavage of pBR322 DNA | nih.gov |

| 4,6-dihydrazone pyrimidines | Groove binding, partial intercalation | Increased cellular ROS and induced apoptosis | mdpi.com |

| 4',6-diamidino-2-phenylindole | Minor groove binding | Preference for AT-rich regions | nih.gov |

| Steroid diamines | Partial insertion, base pair unstacking | Rapid exchange between binding sites | nih.gov |

RNA Interactions and Modulation

Derivatives of diaminopyrimidines have been identified as privileged scaffolds that exhibit an affinity for RNA. nih.gov The pyrimidine-diamine core structure presents functional groups capable of engaging in non-covalent interactions with nucleic acids. ontosight.ai The biological significance of pyrimidine derivatives is partly due to their fundamental role in the structure of DNA and RNA. ontosight.ai The planar aromatic nature of the pyrimidine ring allows for potential stacking interactions with RNA bases, while the amino groups serve as hydrogen bond donors, interacting with the phosphate (B84403) backbone or the nucleobases of the RNA molecule.